molecular formula C20H20N4O2 B10939798 2-(3,4-Diethoxybenzyl)[1,2,4]triazolo[1,5-c]quinazoline

2-(3,4-Diethoxybenzyl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10939798
M. Wt: 348.4 g/mol
InChI Key: KVMLXXOIRSKCEU-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxybenzyl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a quinazoline ring, with a 3,4-diethoxybenzyl group attached to the triazole ring.

Preparation Methods

The synthesis of 2-(3,4-Diethoxybenzyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process forms intermediate [1,2,4]triazolo[4,3-c]quinazolines, which then undergo a Dimroth rearrangement to yield the desired this compound .

Chemical Reactions Analysis

2-(3,4-Diethoxybenzyl)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-(3,4-Diethoxybenzyl)[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections and cancer.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Diethoxybenzyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with biomolecular targets due to its high dipole moments. It has been shown to bind to adenosine and benzodiazepine receptors, which may contribute to its biological activities. Additionally, the compound’s ability to inhibit specific enzymes and disrupt cellular processes is being studied to understand its therapeutic potential .

Comparison with Similar Compounds

2-(3,4-Diethoxybenzyl)[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(3,4-diethoxyphenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H20N4O2/c1-3-25-17-10-9-14(11-18(17)26-4-2)12-19-22-20-15-7-5-6-8-16(15)21-13-24(20)23-19/h5-11,13H,3-4,12H2,1-2H3

InChI Key

KVMLXXOIRSKCEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NN3C=NC4=CC=CC=C4C3=N2)OCC

Origin of Product

United States

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